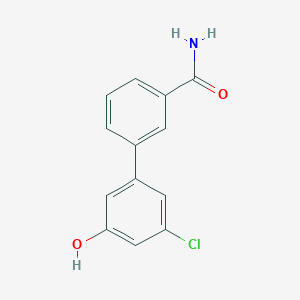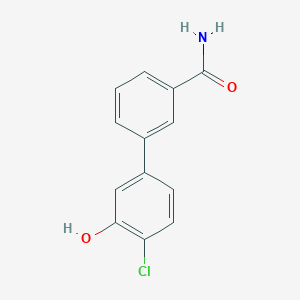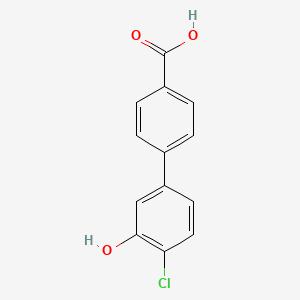
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% (5-3ACP-3CP) is a chemical compound with a wide range of industrial and scientific applications. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. 5-3ACP-3CP has been studied extensively in the laboratory and is known to have a number of biochemical and physiological effects on living cells. In
Scientific Research Applications
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. It is also used in the synthesis of other organic compounds, such as polymers, resins, and surfactants. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is used in the study of biochemical and physiological effects of various compounds on living cells.
Mechanism of Action
The mechanism of action of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is not fully understood. However, it is believed that the compound binds to various proteins and enzymes in the cell, which can then lead to a variety of biochemical and physiological effects. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is known to interact with cellular membranes, which can lead to changes in membrane permeability and transport of molecules across the membrane.
Biochemical and Physiological Effects
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects on living cells. It has been shown to inhibit the growth of bacteria and fungi, as well as to increase the production of certain enzymes. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% has been shown to induce apoptosis in certain types of cancer cells, as well as to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% in laboratory experiments has a number of advantages. It is a readily available and relatively inexpensive compound, which makes it ideal for use in a variety of experiments. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to the use of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% in laboratory experiments. It is known to be toxic to some organisms, and it can be difficult to control the concentration of the compound in a laboratory setting.
Future Directions
The potential future directions for the use of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% are numerous. It could be used in the development of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used to study the biochemical and physiological effects of various compounds on living cells, as well as to develop new methods for the synthesis of organic compounds. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% could be used to study the effects of environmental pollutants on living organisms. Finally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% could be used in the development of new methods for the synthesis of polymers, resins, and surfactants.
Synthesis Methods
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is synthesized using a multi-step reaction process. The first step involves the reaction of 3-chlorophenol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. This reaction produces 3-acetoxychlorophenol, which is then reacted with 3-aminophenol to form 5-(3-aminocarbonylphenyl)-3-chlorophenol. Finally, the reaction mixture is purified by distillation to obtain 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% in 95% purity.
properties
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-5-10(6-12(16)7-11)8-2-1-3-9(4-8)13(15)17/h1-7,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXUZLYOVZRANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685956 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminocarbonylphenyl)-3-chlorophenol | |
CAS RN |
1261902-34-4 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














